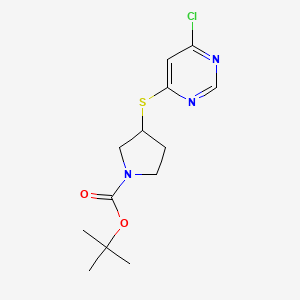
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a pyrrolidine ring The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, making it a tert-butyl carbamate derivative
Métodos De Preparación
The synthesis of (S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate with trifluoromethylating agents under suitable reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at low temperatures to ensure the selective introduction of the trifluoromethyl group.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy for probing molecular interactions.
Medicine: It has potential applications in drug discovery and development. The compound’s structural features make it a candidate for the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: In the industrial sector, it can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate: This compound has a benzyl group instead of a tert-butyl group, which affects its chemical reactivity and biological activity.
(S)-tert-butyl 3-((methyl)amino)pyrrolidine-1-carboxylate:
(S)-tert-butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring, which influences its conformational flexibility and interaction with molecular targets.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17F3N2O2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-15)14-10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
DXBKVANSOGJLDD-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)




![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
